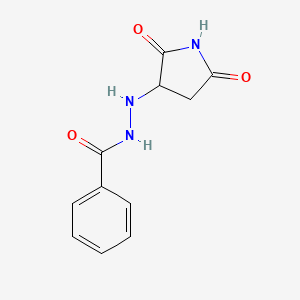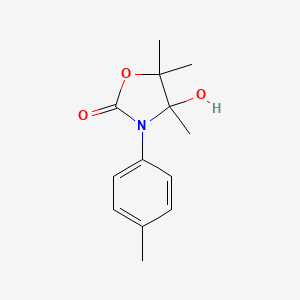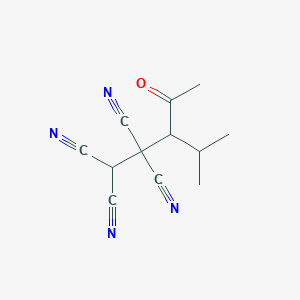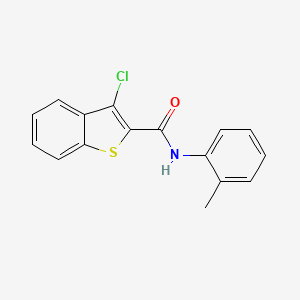
N'-(2,5-dioxopyrrolidin-3-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a benzohydrazide moiety attached to a 2,5-dioxopyrrolidinyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide typically involves the reaction of benzohydrazide with succinic anhydride. The reaction is carried out in organic solvents such as glacial acetic acid, chloroform, or benzene at room temperature. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed:
Scientific Research Applications
N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide has been extensively studied for its applications in various scientific domains:
Mechanism of Action
The mechanism of action of N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide involves its interaction with molecular targets such as enzymes. The compound binds to the active sites of enzymes like dihydrofolate reductase and enoyl ACP reductase, inhibiting their activity. This inhibition disrupts essential biochemical pathways, leading to antibacterial and antitubercular effects .
Comparison with Similar Compounds
- N-(2,5-dioxopyrrolidin-1-yl)benzamide
- N-(2,5-dioxopyrrolidin-1-yl)pyridine-3-carboxamide
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
Uniqueness: N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide stands out due to its specific structural configuration, which imparts unique binding properties and biological activities. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
N'-(2,5-dioxopyrrolidin-3-yl)benzohydrazide |
InChI |
InChI=1S/C11H11N3O3/c15-9-6-8(11(17)12-9)13-14-10(16)7-4-2-1-3-5-7/h1-5,8,13H,6H2,(H,14,16)(H,12,15,17) |
InChI Key |
ABFKDTFPJXQMDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Bis(2-hydroxy-3-phenoxypropyl)amino]propan-1-ol](/img/structure/B11099693.png)


![6-methyl-10-nitro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B11099714.png)
![Ethyl 2-({3-carbamoyl-4H,5H,6H-cyclopenta[B]thiophen-2-YL}amino)-2-[(3-chlorophenyl)formamido]-3,3,3-trifluoropropanoate](/img/structure/B11099742.png)
![2-bromo-N-(2-{[(2E)-2-(2-iodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11099748.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B11099753.png)
![ethyl (2Z)-3-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinyl}but-2-enoate](/img/structure/B11099755.png)

![Methyl 6a-methyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11099760.png)
![N~1~-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11099764.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B11099770.png)
![2,2'-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide}](/img/structure/B11099773.png)
